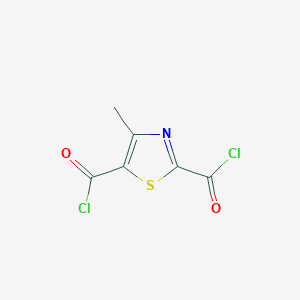![molecular formula C18H23N3OS B13886093 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol is a complex organic compound that features a unique combination of functional groups, including an aminopiperidine, a thiazole, and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Aminopiperidine Group: This step involves the nucleophilic substitution of a halogenated intermediate with 4-aminopiperidine.
Formation of the Indene Moiety: This can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine and thiazole rings are likely involved in binding to these targets, while the indene moiety may play a role in the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-((4-Aminopiperidin-1-yl)methyl)pyrrolotriazine: This compound also features an aminopiperidine group and has been studied for its potential as an EGFR and HER2 kinase inhibitor.
2-({2-[(3R)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: Another compound with an aminopiperidine group, known for its potential therapeutic applications.
Uniqueness
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C18H23N3OS/c1-11-9-15(17(22)14-4-2-3-13(11)14)16-10-23-18(20-16)21-7-5-12(19)6-8-21/h9-10,12,22H,2-8,19H2,1H3 |
InChI Key |
LHMHWPISHHMISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)O)C3=CSC(=N3)N4CCC(CC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
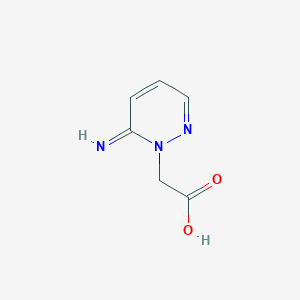

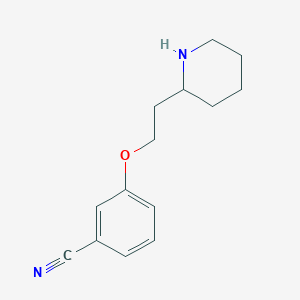
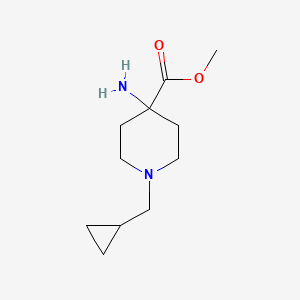
![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)


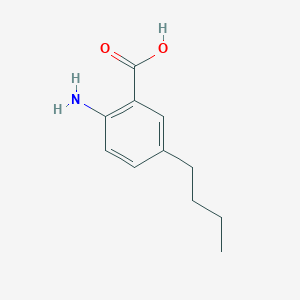
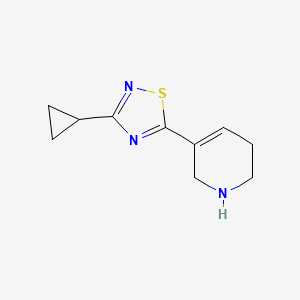
![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
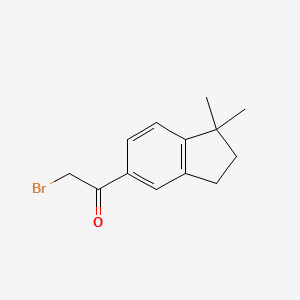
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)
